2-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide
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Overview
Description
2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide is a chemical compound with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide typically involves the reaction of 3-methoxybenzene-1-carboximidamide with hydroxylamine and an amine source under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for 2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methoxybenzamide
- 2-Hydroxy-3-methoxybenzamide
- 3-Methoxybenzene-1-carboximidamide
Uniqueness
2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-amino-N'-hydroxy-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H11N3O2/c1-13-6-4-2-3-5(7(6)9)8(10)11-12/h2-4,12H,9H2,1H3,(H2,10,11) |
InChI Key |
FGRDSJIRLUHOBV-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1N)/C(=N/O)/N |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=NO)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.